molecular formula C24H31N7O2 B12719209 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- CAS No. 160244-08-6

1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-

Cat. No.: B12719209
CAS No.: 160244-08-6
M. Wt: 449.5 g/mol
InChI Key: VZVOEIKVIQFBDF-UHFFFAOYSA-N
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Description

1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolo and pyridine rings through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the piperidinyl and piperazinyl groups via nucleophilic substitution reactions.

    Coupling Reactions: Use of coupling agents to link different functional groups together.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of one functional group with another through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the piperidinyl group may yield a corresponding ketone or aldehyde.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione: A simpler analog without the piperidinyl and piperazinyl groups.

    6-Methyl-4-(1-piperidinyl)-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-pyridine: Lacks the pyrrolo ring structure.

Uniqueness

The uniqueness of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

160244-08-6

Molecular Formula

C24H31N7O2

Molecular Weight

449.5 g/mol

IUPAC Name

6-methyl-4-piperidin-1-yl-2-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C24H31N7O2/c1-18-17-19-20(21(27-18)29-10-3-2-4-11-29)23(33)31(22(19)32)12-6-9-28-13-15-30(16-14-28)24-25-7-5-8-26-24/h5,7-8,17H,2-4,6,9-16H2,1H3

InChI Key

VZVOEIKVIQFBDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(C2=O)CCCN4CCN(CC4)C5=NC=CC=N5

Origin of Product

United States

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